[1,2,4]Triazolo[4,3-b]pyridazin-6-ol
Description
[1,2,4]Triazolo[4,3-b]pyridazin-6-ol is a fused heterocyclic compound featuring a triazole ring fused to a pyridazine moiety, with a hydroxyl group at the 6-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves cyclization reactions of hydrazinylpyridazine precursors with aldehydes or ketones under reflux conditions .
Structure
3D Structure
Properties
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGXFPTUGULLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942733 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20552-63-0 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[4,3-b]pyridazin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-b]pyridazin-6-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. These compounds can inhibit specific enzymes or pathways, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazin-6-ol involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been found to inhibit enzymes like c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By inhibiting these enzymes, the compound can exert anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazolo[4,3-b]pyridazine Derivatives
Key structural analogs differ in substituents at the 3-, 6-, and 8-positions, which modulate biological activity and physicochemical properties:
Key Observations :
- Hydroxyl vs. Methyl Groups : The 6-OH group in the target compound increases aqueous solubility compared to 6-CH₃ derivatives (e.g., 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol), which may exhibit higher membrane permeability due to lipophilicity .
- Electron-Withdrawing Groups : 3-CF₃ substituents (e.g., compound 6 in ) enhance binding to BRD4 bromodomains by stabilizing charge-transfer interactions .
- Amino and Piperazino Substituents: 6-NH-(indol-3-yl ethyl) and 6-piperazino groups improve target selectivity and metabolic stability, critical for kinase inhibitors .
Comparison with Fused Heterocyclic Systems
Triazolo[4,3-b][1,2,4]triazin-7-ones
These compounds replace the pyridazine ring with a triazinone, altering electronic properties and bioactivity:
- Synthesis: Formed via cyclization of thioxo-triazinones with hydrazonoyl halides .
- Activity : Derivatives such as 7a and 7g exhibit anti-cancer activity via DNA damage and apoptosis induction, differing from the pyridazine-based compounds’ kinase/BET inhibition .
Pyrazolo[4,3-b]pyridines
- Structure : A pyrazole fused to pyridine, lacking the triazole ring.
- Applications : Used as vasodilators and anti-inflammatory agents, highlighting the role of ring fusion position in dictating pharmacological profiles .
Biological Activity
[1,2,4]Triazolo[4,3-b]pyridazin-6-ol is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in the context of anticancer properties, enzyme inhibition, and potential therapeutic applications. The compound's structural characteristics contribute significantly to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridazine moiety, with a hydroxyl group at the 6th position. This unique arrangement influences its biological activity by enhancing interactions with various molecular targets.
Biological Activity Overview
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Several studies have evaluated the antiproliferative effects of this compound derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4q | SGC-7901 | 0.014 | Inhibition of tubulin polymerization |
| 4q | A549 | 0.008 | Induction of apoptosis via intrinsic pathway |
| 4q | HT-1080 | 0.012 | Cell cycle arrest in G2/M phase |
The compound 4q was particularly noted for its potent activity comparable to that of CA-4, a known anticancer agent. It inhibited tubulin polymerization effectively and induced apoptosis in cancer cells through mitochondrial pathways .
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes relevant to cancer progression:
- PDE2/PDE10 Inhibition : Derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. For instance, certain derivatives displayed selectivity for PDE2 over PDE10, highlighting their potential for targeted therapeutic applications .
Study 1: Antiproliferative Effects on Cancer Cells
In a study assessing the effects of various derivatives on HeLa and A549 cells, it was found that certain compounds exhibited IC50 values ranging from 0.38 to 0.83 μM. These compounds were effective in disrupting the cell cycle and inducing apoptosis through caspase activation .
Study 2: Selective Enzyme Inhibition
Another investigation focused on the selectivity of this compound derivatives for PDEs. Compounds were synthesized and screened for their ability to inhibit PDE2 and PDE10. Notably, some derivatives demonstrated a significant selectivity ratio favoring PDE2 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
